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Compound of Interest |

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde
CAS No.: 532967-00-3
Cat. No.: B1521265

CAS Number: 532967-00-3 Molecular Formula: CoH1002 Molecular Weight: 150.18 g/mol

Executive Summary & Chemical Identity[1]

This technical guide addresses the physicochemical behavior of 2-Ethyl-4-
hydroxybenzaldehyde, a specific alkylated derivative of 4-hydroxybenzaldehyde. Unlike its
parent compound or its common isomer Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde),
public thermodynamic datasets for this specific intermediate are scarce.

This guide bridges that gap by synthesizing structural analysis with predictive solubility
modeling. It provides researchers with a comparative solubility framework based on the
molecule's significantly lower melting point (51-53°C) relative to its parent (116°C), indicating a
lower crystal lattice energy and consequently enhanced solubility in organic media.

Structural Differentiation

Researchers must verify the exact isomer before proceeding, as solubility profiles differ
drastically between the following analogs:
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Solubility Profile & Solvent Selection

The solubility of 2-Ethyl-4-hydroxybenzaldehyde is governed by the interplay between its
hydrophobic ethyl chain, the polar hydroxyl/aldehyde groups, and its low enthalpy of fusion.

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and the reduced crystal lattice energy (implied by
the low melting point), the following solubility hierarchy is established for process design:

o High Solubility (Process Solvents): Methanol, Ethanol, Acetone, Ethyl Acetate, DMF.

o Mechanism:[1] The solvent dipole interacts with the phenolic -OH and aldehyde -CHO,
while the ethyl group disrupts packing, facilitating rapid dissolution.

o Moderate Solubility: Toluene, Chlorobenzene, Dichloromethane.

o Mechanism:[1] Van der Waals interactions with the aromatic ring and ethyl group drive
solubility, though less effectively than polar protic solvents.

e Low/Sparingly Soluble (Anti-Solvents): Water, n-Hexane, Cyclohexane.

o Mechanism:[1] The hydrophobic ethyl group significantly reduces water solubility
compared to the parent 4-hydroxybenzaldehyde. Conversely, the polar functional groups
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prevent high solubility in strictly non-polar alkanes like hexane.

Comparative Solubility Data (Extrapolated)

Note: Values are estimated based on thermodynamic behavior of structural analogs (4-HBA)
adjusted for the lattice energy shift of the 2-ethyl derivative.

Polarity Index ( Estimated

Solvent . Interaction Type
Solubility (25°C)

)

Strong H-bond
DMF 6.4 > 400 mg/mL

Acceptor
Acetone 5.1 > 300 mg/mL Dipole-Dipole

H-bond
Ethanol 4.3 > 250 mg/mL

Donor/Acceptor
Ethyl Acetate 4.4 ~ 150-200 mg/mL Dipole-Dipole
Toluene 2.4 ~ 40-60 mg/mL

Stacking

Hydrophobic Effect
Water 10.2 <5 mg/mL

(Dominant)

Experimental Protocol: Determination of Mole
Fraction Solubility

Since specific literature values for CAS 532967-00-3 are proprietary, the following self-
validating protocol is required to generate precise thermodynamic data for crystallization
design.

Materials & Equipment
o Analyte: 2-Ethyl-4-hydroxybenzaldehyde (Purity >98%).[2]

e Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).
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Apparatus: Jacketed glass vessel with temperature control (

K), Magnetic stirrer, Syringe filters (0.22
m PTFE).

Analysis: HPLC-UV (Detector at

nm).

Workflow: Isothermal Saturation Method

Preparation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.
Equilibration: Stir at set temperature (

) for 6—8 hours. Ensure solid phase remains present.

Settling: Stop stirring and allow phases to separate for 2 hours at constant

Sampling: Withdraw supernatant using a pre-heated syringe/needle to prevent precipitation.
Filter immediately.

Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC.
Calculation: Convert concentration (

, g/L) to mole fraction (

).

Where

is mass and

is molecular weight of solute (1) and solvent (2).

Thermodynamic Modeling Framework
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Once experimental data is acquired, it must be fitted to thermodynamic models to predict
solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard
for this class of aromatic aldehydes.

The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (

) with absolute temperature (
):
e A, B, C: Empirical parameters derived via multiple linear regression.

e Application: Use parameters

to calculate the enthalpy of solution (

) and entropy of solution (

).

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow from raw material to thermodynamic model
generation.
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Figure 1: Workflow for determining and modeling the solubility profile of 2-Ethyl-4-
hydroxybenzaldehyde.

Applications in Purification & Crystallization[2][5]

The distinct solubility profile of 2-Ethyl-4-hydroxybenzaldehyde allows for high-purity
isolation.

Cooling Crystallization (Recommended)

Due to the steep solubility curve expected in ethanol or ethyl acetate (high solubility at boiling,
moderate at room temp, low at 0°C), cooling crystallization is the most efficient purification
method.

» Solvent: Ethanol/Water (80:20 v/v).

e Protocol: Dissolve crude at 50°C. Cool slowly (0.5°C/min) to 5°C. The ethyl group disrupts
the lattice less at lower temperatures, but the presence of water acts as a powerful anti-
solvent.

Anti-Solvent Precipitation

e Primary Solvent: Acetone (High solubility).
e Anti-Solvent: Water (Low solubility).

o Method: Dosing water into a saturated acetone solution of the aldehyde drives precipitation.
This is useful for heat-sensitive batches, although the low melting point (53°C) makes oiling
out a risk if the anti-solvent addition is too rapid.

References

e PubChem. (2024). Compound Summary: 2-Ethyl-4-hydroxybenzaldehyde (CAS 532967-
00-3).[2][3] National Library of Medicine. [Link]

e Zhang, Y., et al. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in
twelve organic solvents. Journal of Chemical Thermodynamics. (Cited for comparative
methodology and parent molecule baseline). [Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1521265?utm_src=pdf-body
https://www.benchchem.com/product/b1521265?utm_src=pdf-body
https://www.benchchem.com/product/b1521265?utm_src=pdf-body
https://www.benchchem.com/product/b1521265?utm_src=pdf-body
https://zycz.cato-chem.com/api/jchemhost/product/export_msds/?brand=cato&cat_no=C1627350
https://cymitquimica.com/cas/532967-00-3/
https://pubchem.ncbi.nlm.nih.gov/compound/45082911
https://doi.org/10.1016/j.jct.2018.05.012
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google
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To cite this document: BenchChem. [Technical Guide: Solubility Profile & Characterization of
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[https://www.benchchem.com/product/b1521265#solubility-of-2-ethyl-4-
hydroxybenzaldehyde-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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